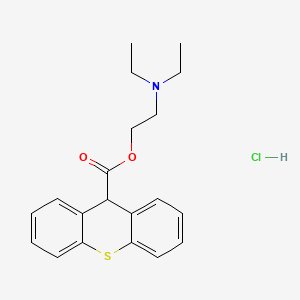
Thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves the reaction of thioxanthene-9-carboxylic acid with 2-(diethylamino)ethyl chloride . The reaction typically takes place in the presence of a solvent such as toluene and requires refluxing for several hours . The resulting product is then purified through crystallization using a mixture of isopropanol and ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating neurotransmitter receptors and influencing signal transduction pathways in the brain . This modulation can lead to changes in neurotransmitter release and uptake, ultimately affecting cognitive and neurological functions .
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: A structural analog with similar pharmacological properties.
Dicyclomine hydrochloride: Another compound with a similar diethylaminoethyl ester structure, used for its anticholinergic effects.
Uniqueness
Thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This interaction results in unique pharmacological effects, making it valuable for research and therapeutic applications .
属性
CAS 编号 |
27819-48-3 |
|---|---|
分子式 |
C20H24ClNO2S |
分子量 |
377.9 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 9H-thioxanthene-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H23NO2S.ClH/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19;/h5-12,19H,3-4,13-14H2,1-2H3;1H |
InChI 键 |
RHFLEVIYXFQPAW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


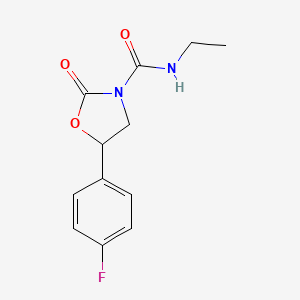
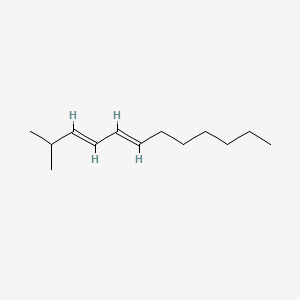
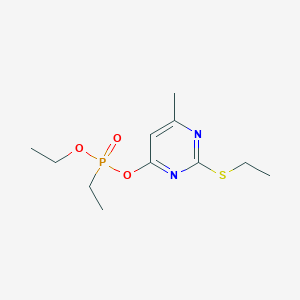
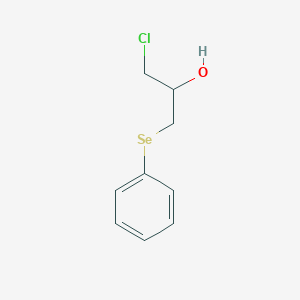

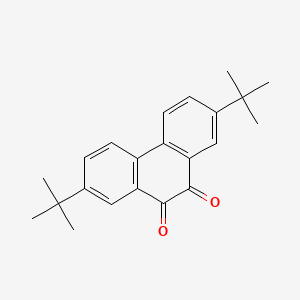
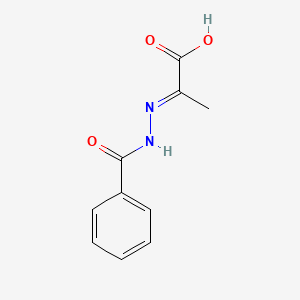


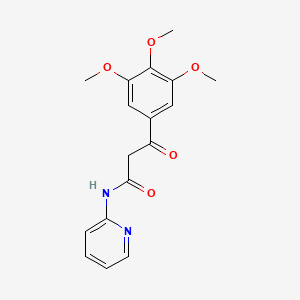
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
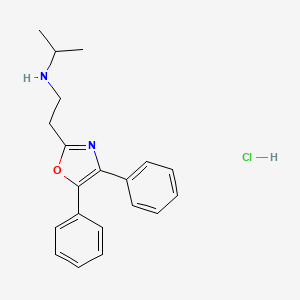
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
